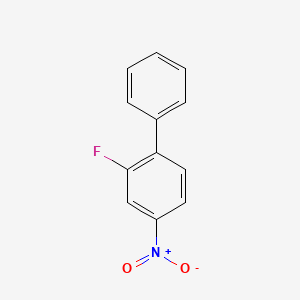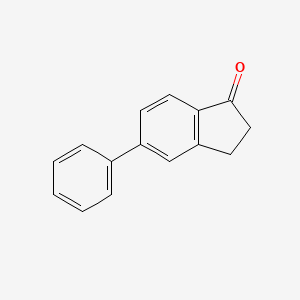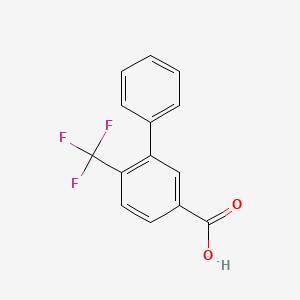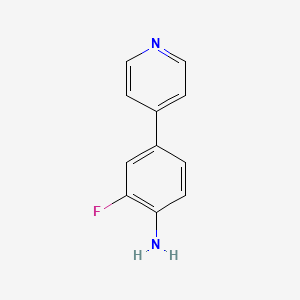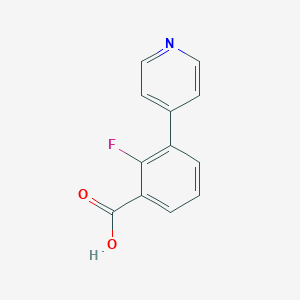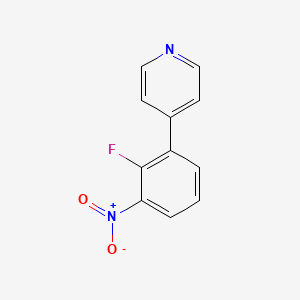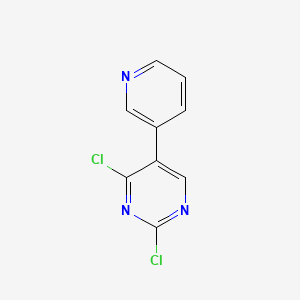
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is an aromatic heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a pyridinyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dioxane. The reaction is carried out at elevated temperatures, usually around 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridinyl and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dioxane.
Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted pyrimidines with various functional groups.
Coupling Reactions: Produce biaryl compounds or other complex structures.
Oxidation and Reduction: Result in oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Its derivatives are explored for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and pyridinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyridinyl group but shares the pyrimidine core structure.
5-(Pyridin-3-yl)pyrimidine: Similar structure but without the chlorine atoms.
2,4-Dichloro-6-(pyridin-3-yl)pyrimidine: Similar but with an additional chlorine atom at the 6-position.
Uniqueness: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the pyridinyl group, which confer distinct reactivity and interaction profiles. This makes it a valuable intermediate for synthesizing a variety of compounds with tailored properties .
Properties
IUPAC Name |
2,4-dichloro-5-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHNRNWVAMNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

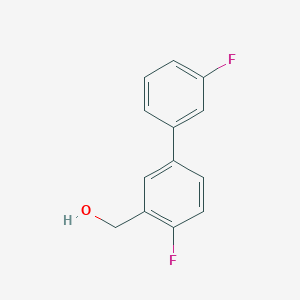

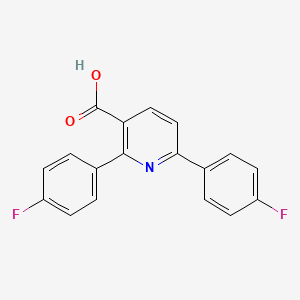
![3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838242.png)
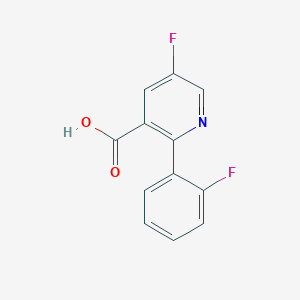
![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B7838264.png)
